molecular formula C10H9BrF3NO2 B8175308 5-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide

5-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide

Cat. No.: B8175308
M. Wt: 312.08 g/mol
InChI Key: ZISMCYLTFBPPOW-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C10H9BrF3NO2 and a molecular weight of 312.09 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

5-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

Scientific Research Applications

5-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide is used in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 5-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. The trifluoromethoxy group, in particular, may play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

5-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromine atom, a trifluoromethoxy group, and an amide functional group, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N,N-dimethyl-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-15(2)9(16)7-5-6(11)3-4-8(7)17-10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISMCYLTFBPPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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